2,3-Dimethoxy-5-(1-propenyl)-phenol

Description

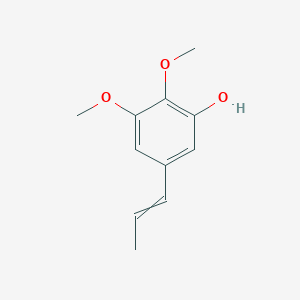

2,3-Dimethoxy-5-(1-propenyl)-phenol is a naturally occurring phenolic compound characterized by a benzene ring substituted with methoxy groups at positions 2 and 3 and a propenyl group at position 3. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol and a calculated logP (XlogP) of 2.50, indicating moderate lipophilicity . The compound exhibits a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3, contributing to its solubility and interaction with biological targets .

Notably, this compound has demonstrated anti-inflammatory activity in vitro, reducing lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglial cells by 83.7% at 20 µg/mL, outperforming β-asarone under similar conditions . Computational predictions suggest it may target pathways involving Nrf2 and NF-κB, which are critical in oxidative stress and inflammation regulation .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2,3-dimethoxy-5-prop-1-enylphenol |

InChI |

InChI=1S/C11H14O3/c1-4-5-8-6-9(12)11(14-3)10(7-8)13-2/h4-7,12H,1-3H3 |

InChI Key |

JBHSIYWHUIBYPL-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=CC(=C(C(=C1)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-Dimethoxy-5-(prop-1-en-1-yl)phenol can be achieved through several methods. One common approach involves the alkylation of 2,3-dimethoxyphenol with prop-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (E)-2,3-Dimethoxy-5-(prop-1-en-1-yl)phenol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-Dimethoxy-5-(prop-1-en-1-yl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols

Scientific Research Applications

(E)-2,3-Dimethoxy-5-(prop-1-en-1-yl)phenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2,3-Dimethoxy-5-(prop-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,3,6-Trimethoxy-5-(1-propenyl)phenol

- Structure : Differs by an additional methoxy group at position 5.

- Molecular Formula : C₁₂H₁₆O₄; Molecular Weight : 224.25 g/mol .

- Bioactivity : Exhibits cytotoxicity against MCF-7 breast cancer and HL-60 leukemia cells, with IC₅₀ values comparable to doxorubicin in preliminary assays .

- ADMET: Higher molecular weight and polarity (3 methoxy groups) may reduce blood-brain barrier (BBB) penetration compared to this compound .

2-Methoxy-5-(1-propenyl)-phenol

Dehydrodiisoeugenol

- Structure : Contains a benzofuran core with methoxy and propenyl substituents.

- Molecular Formula : C₂₀H₂₂O₄; Molecular Weight : 326.39 g/mol .

- Bioactivity: Reported for estrogenic and antimicrobial properties; structural complexity may limit bioavailability compared to simpler phenols .

Functional Analogues

Combretastatin A-3

- Structure : A stilbene derivative with methoxy and hydroxy groups.

- Bioactivity : Inhibits tubulin polymerization, showing antitumor effects . While structurally distinct (styryl vs. propenyl), both compounds highlight the role of methoxy groups in enhancing target affinity.

Comparative Bioactivity and ADMET Profiles

Key Observations:

Methoxy Substitutions: Additional methoxy groups (e.g., in 2,3,6-Trimethoxy-5-(1-propenyl)phenol) enhance cytotoxicity but reduce BBB permeability due to increased polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.